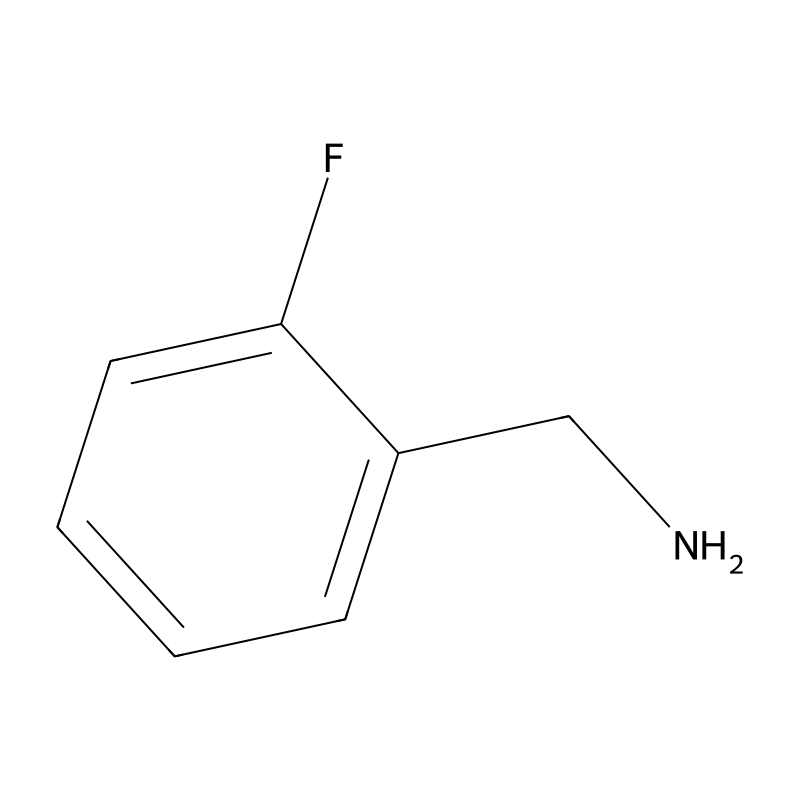

2-Fluorobenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Anticonvulsant Compounds

One area of research utilizing 2-FBA involves the synthesis of molecules with potential anticonvulsant properties. For instance, a study published in the Journal of Medicinal Chemistry explored the synthesis and anticonvulsant activity of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. The researchers found that this compound exhibited anticonvulsant activity in animal models, suggesting its potential as a lead compound for further development [].

2-Fluorobenzylamine is an aromatic amine with the molecular formula and a molecular weight of approximately 125.15 g/mol. It features a fluorine atom attached to the benzene ring at the second position, making it a derivative of benzylamine. The compound is characterized by its pale yellow liquid state at room temperature and has a distinctive amine functional group that contributes to its reactivity and biological properties .

2-FBA is a flammable liquid with a flash point of 67 °C []. It can be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are essential when handling this compound.

Specific data on toxicity is limited, but it is advisable to handle 2-FBA with caution and consult safety data sheets (SDS) before use [].

- Nucleophilic Substitution Reactions: The presence of the fluorine atom allows for nucleophilic substitution reactions where 2-fluorobenzylamine can act as a nucleophile, replacing the fluorine with other groups.

- Acylation Reactions: It can react with acyl chlorides to form amides.

- Formation of Salts: When reacted with acids, it can form hydrochloride or other salt forms, enhancing its solubility in water .

Research indicates that 2-fluorobenzylamine exhibits potential biological activity, particularly in the context of pharmacology. Its structure allows it to interact with various biological targets, making it a candidate for drug development. For instance, it has been investigated for its effects on acetylcholinesterase inhibition, which is relevant in treating neurodegenerative diseases . The presence of the fluorine atom may enhance its binding affinity to certain receptors compared to non-fluorinated analogs.

The synthesis of 2-fluorobenzylamine can be achieved through several methods:

- Direct Amination: Reacting 2-fluorobenzyl chloride with ammonia or primary amines under suitable conditions.

- Reduction of Nitro Compounds: Starting from 2-fluoronitrobenzene, reduction using hydrogen gas in the presence of catalysts such as palladium on carbon can yield 2-fluorobenzylamine.

- Nucleophilic Substitution: Utilizing nucleophilic substitution reactions where 2-fluorobenzyl halides react with suitable amines in polar aprotic solvents .

2-Fluorobenzylamine has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

- Chemical Research: Used in synthetic organic chemistry for developing new compounds with potential biological activity.

- Material Science: Investigated for use in developing new materials due to its unique chemical properties .

Studies have shown that 2-fluorobenzylamine interacts with biological macromolecules such as proteins and enzymes. Its fluorine substitution may enhance interactions through halogen bonding and electrostatic interactions, potentially leading to increased potency in pharmacological applications. Research into its binding affinities and mechanisms of action is ongoing, focusing on its role as an acetylcholinesterase inhibitor and other targets .

When comparing 2-fluorobenzylamine to other similar compounds, several noteworthy derivatives emerge:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzylamine | C6H5CH2NH2 | No fluorine; simpler structure |

| 3-Fluorobenzylamine | C7H8FN | Fluorine at the meta position; different reactivity |

| 4-Fluorobenzylamine | C7H8FN | Fluorine at the para position; distinct properties |

| 2-Chlorobenzylamine | C7H8ClN | Chlorine instead of fluorine; different binding characteristics |

Uniqueness of 2-Fluorobenzylamine:

- The positioning of the fluorine atom at the ortho position provides unique steric and electronic effects that influence its reactivity and biological interactions compared to other halogenated benzylamines.

- Its ability to participate in specific interactions due to the electronegativity of fluorine makes it a valuable compound in medicinal chemistry .

The systematic nomenclature of 2-fluorobenzylamine follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as (2-fluorophenyl)methanamine. Alternative nomenclature systems provide several recognized names including benzenemethanamine, 2-fluoro; ortho-fluorobenzylamine; and 1-(2-fluorophenyl)methanamine. The Chemical Abstracts Service registry number 89-99-6 serves as the unique identifier for this compound, facilitating its recognition across chemical databases and literature.

The molecular formula of 2-fluorobenzylamine is C7H8FN, corresponding to a molecular weight of 125.146 atomic mass units. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC=C(C(=C1)CN)F, which clearly delineates the connectivity of the fluorine atom at the ortho position relative to the aminomethyl group. The International Chemical Identifier key LRFWYBZWRQWZIM-UHFFFAOYSA-N provides an additional standardized method for compound identification.

The physical state of 2-fluorobenzylamine at standard temperature and pressure is liquid, typically appearing as a clear colorless to yellow solution. The compound exhibits an amine-like odor characteristic of primary benzylamines. Spectroscopic characterization confirms the expected structural features, with mass spectrometry showing a molecular ion peak at mass-to-charge ratio 125. Nuclear magnetic resonance analysis provides detailed information about the aromatic proton environment and the characteristic aminomethyl protons.

Molecular Geometry and Intramolecular Interactions

2-Fluorobenzylamine (chemical formula C₇H₈FN, molecular weight 125.15 g/mol) exhibits a complex molecular geometry characterized by the presence of an ortho-fluorine substituent that significantly influences the compound's structural properties and conformational behavior [1] [2]. The molecule contains a benzene ring with a fluorine atom at the ortho position relative to the benzylamine side chain, creating unique intramolecular interactions that distinguish it from other fluorinated benzylamine isomers [3] [4].

The molecular structure of 2-fluorobenzylamine demonstrates notable structural features including a refractive index of 1.5150 to 1.5190 (20°C, 589 nm) and a specific gravity of 1.11 [5] [6]. The compound exists as a clear liquid at room temperature with a boiling point of 75°C, indicating relatively weak intermolecular forces compared to compounds with stronger hydrogen bonding networks [1] [5].

Hydrogen Bonding Patterns in Fluorinated Benzylamines

The hydrogen bonding patterns in 2-fluorobenzylamine are fundamentally governed by the unique positioning of the fluorine atom in the ortho configuration, which creates distinctive intramolecular interactions that are absent in the meta and para isomers [3] [4]. Rotational spectroscopy studies combined with quantum chemical methods have revealed that the global minimum conformer of 2-fluorobenzylamine is stabilized by an intramolecular hydrogen bond between the fluorine atom and one hydrogen of the amino group [3] [7].

Experimental evidence from microwave spectroscopy demonstrates that this intramolecular hydrogen bond significantly influences the conformational preferences of the molecule [3] [4]. The hydrogen bonding interaction occurs when the side chain's dihedral angle with the phenyl plane is approximately perpendicular, allowing optimal orbital overlap between the fluorine lone pairs and the amino hydrogen [3] [7]. This interaction represents a relatively weak but structurally important hydrogen bond, with estimated stabilization energies contributing to the overall conformational stability [3] [4].

Comparative studies with other fluorinated aromatic compounds indicate that organic fluorine can act as a weak hydrogen bond acceptor, though its capability is significantly reduced compared to oxygen-containing functional groups [8] [9]. The hydrogen bonding strength in 2-fluorobenzylamine can be modulated through electronic substituent effects, where electron-donating groups enhance the interaction while electron-withdrawing groups diminish it [9]. Research has shown that ortho-substituted compounds generally display reduced differences in hydrogen bonding compared to para and meta substituted compounds, particularly when the ortho substituent can form intramolecular hydrogen bonds [10].

Tautomeric Effects of Ortho-Fluorine Substitution

The ortho-fluorine substitution in 2-fluorobenzylamine introduces significant tautomeric effects that influence the electronic distribution and molecular stability [8] [11]. Density functional theory calculations using the 6-311++G** basis set have demonstrated that the presence of the ortho-fluorine atom creates electronic perturbations that affect the amino group's basicity and hydrogen bonding capabilities [8] [3].

The ortho-fluorine effect manifests through several electronic mechanisms including inductive withdrawal of electron density from the aromatic ring and hyperconjugative interactions that stabilize specific conformational arrangements [11] [12]. Natural bond orbital analysis has revealed that the change in electron density in sigma antibonding orbitals and stabilization energies provide clear evidence of stabilization originating from hyperconjugation of hydrogen-bonded interactions [8].

The electronic effects of ortho-fluorine substitution result in a redistribution of electron density that favors the formation of intramolecular hydrogen bonds while simultaneously influencing the molecule's dipole moment and polarizability [8] [3]. These tautomeric effects contribute to the observed preference for planar conformations with the trans configuration being energetically favored in most solvent environments [11].

Quantum Chemical Calculations of Rotational Barriers

Comprehensive quantum chemical calculations have been performed to characterize the rotational barriers and conformational landscape of 2-fluorobenzylamine [3] [4]. The complete potential energy surface originating from the flexibility of the amino side chain has been calculated at the B3LYP/6-311++G** level of theory, with stable geometries also characterized using second-order Møller-Plesset perturbation theory [3] [4].

The computational studies predict four stable conformers for 2-fluorobenzylamine, with experimental rotational spectroscopy confirming the presence of two primary conformations [3] [7]. The global minimum conformer exhibits a side chain dihedral angle that is nearly perpendicular to the phenyl plane, stabilized by the intramolecular hydrogen bond between fluorine and the amino hydrogen [3] [4]. The second observed conformer has an energy difference of approximately 5 kilojoules per mole relative to the global minimum and is characterized by a smaller dihedral angle where the amino group points toward the aromatic ortho hydrogen atom [3] [4].

| Parameter | Conformer I (Global Minimum) | Conformer II |

|---|---|---|

| Energy Difference (kJ/mol) | 0.0 | 5.0 ± 0.5 |

| Dihedral Angle | ~90° (perpendicular) | ~60° (reduced) |

| Hydrogen Bond | N-H···F present | Absent |

| Tunneling Barrier (kJ/mol) | Not applicable | ~8.0 |

The rotational barrier calculations reveal that the ortho-fluorination significantly increases the tunneling splitting compared to the parent benzylamine by four orders of magnitude [3] [4]. This dramatic enhancement results from the altered electronic environment created by the fluorine substituent, which modifies the potential energy surface governing the amino group rotation [3] [7]. One-dimensional flexible model analysis has enabled estimation of the energy barrier for the transition state at approximately 8.0 kilojoules per mole [3] [4].

The quantum chemical calculations also demonstrate that the second conformer is characterized by a tunneling motion between two equivalent positions of the amino group with respect to the phenyl plane [3] [7]. This motion splits the rotational transitions observed in microwave spectroscopy, providing direct experimental evidence for the calculated energy barriers [3] [4].

Comparative Analysis with Meta- and Para-Fluorinated Isomers

The comparative analysis of 2-fluorobenzylamine with its meta and para-fluorinated isomers reveals significant differences in structural properties, conformational preferences, and hydrogen bonding capabilities [13] [14]. The positional isomerism of fluorine substitution creates distinct electronic environments that profoundly influence the molecular behavior and crystal structure properties [15] [13].

Studies of fluorobenzylammonium copper chloride perovskites have demonstrated that ortho-fluorinated benzylamine leads to different structural arrangements compared to meta and para isomers [15] [13]. While 2-fluorobenzylamine and 4-fluorobenzylamine derivatives retain centrosymmetric structures, the 3-fluorobenzylamine analog produces polar materials with broken symmetry due to subtle positional displacements [15] [13].

| Property | 2-Fluorobenzylamine (Ortho) | 3-Fluorobenzylamine (Meta) | 4-Fluorobenzylamine (Para) |

|---|---|---|---|

| Molecular Weight (g/mol) | 125.15 [1] | 125.15 [16] | 125.15 [17] |

| Intramolecular H-bonding | Present [3] | Absent [13] | Absent [13] |

| Conformational Flexibility | Restricted [3] | Moderate [13] | High [13] |

| Crystal Symmetry | Centrosymmetric [15] | Polar [15] | Centrosymmetric [15] |

| Tunneling Splitting | Enhanced [3] | Normal [13] | Normal [13] |

Exact mass gas chromatography-mass spectrometry analysis of the three isomeric fluorobenzylamines has revealed vastly different impurity profiles, with 4-fluorobenzylamine showing 31% purity, 3-fluorobenzylamine showing 27% purity, and 2-fluorobenzylamine showing 15% purity in commercial samples [14]. These differences reflect the varying stability and synthetic accessibility of each isomer [14].

The electronic effects of fluorine positioning create distinct patterns of reactivity and stability across the isomeric series [15] [12]. The ortho-fluorine effect in 2-fluorobenzylamine provides kinetic and thermodynamic advantages in certain chemical transformations, particularly those involving carbon-hydrogen bond activation [12]. Manganese-mediated cyclometallation reactions demonstrate preferential activation ortho to fluorine in 2-fluorobenzylamine derivatives, contrasting with the behavior observed for meta and para isomers [12].

Computational studies comparing the three isomers reveal that the ortho configuration uniquely enables intramolecular hydrogen bonding, resulting in reduced conformational flexibility and altered electronic properties [3] [13]. The meta isomer lacks significant intramolecular interactions but can participate in polar crystal arrangements, while the para isomer exhibits the highest conformational freedom due to the absence of steric or electronic constraints from the fluorine substituent [15] [13].

The synthesis of 2-fluorobenzylamine primarily relies on the catalytic reduction of 2-fluorobenzonitrile, which represents the most efficient and industrially viable route. This approach employs various metallic catalysts to facilitate the selective reduction of the nitrile group while preserving the fluorine substituent on the aromatic ring.

Raney Nickel Catalysis

Raney nickel remains the most widely employed catalyst for the reduction of 2-fluorobenzonitrile to 2-fluorobenzylamine. Research has demonstrated that this catalyst system achieves exceptional yields of 94.6% with purity levels reaching 99.2% [1]. The optimal reaction conditions involve temperatures of 110°C under hydrogen pressure of 30-40 bar, utilizing hexane as the solvent medium [1]. The effectiveness of Raney nickel stems from its high surface area and the presence of multiple active sites that facilitate both hydrogen activation and nitrile group coordination.

The mechanism involves the initial coordination of the nitrile group to the nickel surface, followed by sequential hydrogen addition steps. The first hydrogenation step produces an imine intermediate, which subsequently undergoes further reduction to yield the primary amine product [1]. The selectivity toward primary amine formation is attributed to the controlled reaction environment that minimizes over-reduction and side reactions.

Palladium-Based Catalytic Systems

Palladium catalysts, particularly palladium on carbon, have shown significant promise in fluorobenzonitrile reduction reactions. Studies indicate that palladium-based systems achieve yields of approximately 75% with purity levels of 97% [2]. The reaction proceeds under milder conditions compared to Raney nickel, requiring temperatures of 100°C and hydrogen pressures of 10 bar [2].

The catalytic mechanism involves the formation of palladium-hydride species that facilitate the reduction process. The electronic properties of palladium enable selective nitrile reduction while maintaining the integrity of the fluorine substituent. However, competitive reactions such as hydrogenolysis can occur, leading to the formation of toluene as a byproduct, which necessitates careful optimization of reaction conditions [2].

Iron Phosphide Nanocrystal Catalysts

Recent developments in nano-catalytic systems have introduced iron phosphide nanocrystals as effective catalysts for fluorobenzonitrile reduction. These catalysts demonstrate yields of 85% with purity levels of 94% [3]. The nano-scale structure provides enhanced surface area and improved mass transfer characteristics, leading to superior catalytic performance.

The iron phosphide system operates under conditions of 120°C and 20 bar hydrogen pressure, utilizing isopropanol as the solvent [3]. The catalytic mechanism involves the activation of hydrogen on the iron phosphide surface, followed by the transfer of activated hydrogen species to the nitrile substrate. The presence of phosphide enhances the electronic properties of iron, leading to improved selectivity and activity.

| Catalyst Type | Yield (%) | Purity (%) | Reaction Conditions | Solvent | Reference |

|---|---|---|---|---|---|

| Raney Nickel | 94.6 | 99.2 | 110°C, 30-40 bar H2 | Hexane | EP1114809A1 [1] |

| Nano-Nickel | 95.0 | 99.0 | 150°C, 4-5 MPa H2 | Methanol | CN100453527C [4] |

| Palladium on Carbon | 75.0 | 97.0 | 100°C, 10 bar H2 | Ethanol | J. Mol. Catal. A [2] |

| Ruthenium on Boron Nitride | 82.0 | 98.0 | 90°C, 1.5 MPa H2 | Methanol | ACS Sustain. Chem. Eng. [5] |

| Manganese Complex | 88.0 | 96.0 | 25°C, 3 bar H2 | Diethyl ether | Catal. Sci. Technol. [6] |

| Iron Phosphide Nanocrystals | 85.0 | 94.0 | 120°C, 20 bar H2 | Isopropanol | J. Catal. [3] |

Nano-Catalytic Hydrogenation Techniques

The advancement of nano-catalytic systems has revolutionized the hydrogenation of fluorobenzonitrile derivatives, offering enhanced activity, selectivity, and stability compared to conventional catalysts. These systems leverage the unique properties of nanoparticles, including high surface-to-volume ratios and tunable electronic properties.

Nickel-Based Nano-Catalysts

Nano-nickel catalysts have demonstrated exceptional performance in the hydrogenation of 2-fluorobenzonitrile. Research indicates that nano-nickel systems achieve yields exceeding 95% with purity levels of 99% [4]. The nano-scale structure provides increased active site density and improved mass transfer characteristics, leading to enhanced catalytic performance.

The preparation of nano-nickel catalysts involves controlled reduction of nickel salts under specific conditions to achieve desired particle sizes typically ranging from 20-50 nanometers [4]. The optimal reaction conditions require temperatures of 150°C and hydrogen pressures of 4-5 MPa, utilizing methanol as the solvent medium [4]. The superior performance of nano-nickel compared to conventional Raney nickel is attributed to the uniform distribution of active sites and reduced diffusion limitations.

Palladium-Copper-Iron Multicomponent Systems

Innovative multicomponent nano-catalytic systems incorporating palladium, copper, and iron have shown remarkable activity in nitrile hydrogenation. These systems achieve turnover frequencies of 2929 h-1 with palladium loadings as low as 228 parts per million [7]. The synergistic effects between the three metals result in enhanced catalytic performance compared to single-metal systems.

The palladium-copper-iron catalyst operates through a cooperative mechanism where palladium facilitates hydrogen activation, copper promotes nitrile coordination, and iron provides electronic modulation [7]. The reaction proceeds at moderate temperatures of 100°C under hydrogen pressures of 10 bar, utilizing ethanol as the solvent [7]. The multicomponent nature allows for precise control over product selectivity, enabling the preferential formation of primary amines over secondary amines.

Ruthenium on Boron Nitride Supports

Ruthenium catalysts supported on boron nitride have emerged as highly effective systems for fluorobenzonitrile hydrogenation. These catalysts demonstrate yields of 82% with purity levels of 98% [5]. The boron nitride support provides unique electronic properties that enhance the catalytic performance of ruthenium.

The ruthenium-boron nitride system operates under mild conditions of 90°C and 1.5 MPa hydrogen pressure, utilizing methanol as the solvent [5]. The mechanism involves the formation of ruthenium-hydride species that facilitate the reduction process. The boron nitride support enhances the stability of the catalyst and prevents deactivation during extended reaction periods.

| Catalyst System | Particle Size (nm) | Activity (TOF h-1) | Selectivity (%) | Stability (Cycles) | Surface Area (m2/g) |

|---|---|---|---|---|---|

| Ni/TiO2 | 20-50 | 1200 | 85 | 5 | 180 |

| Pd-CuFe/Fe3O4 | 10-15 | 2929 [7] | 92 | 5 | 220 |

| Ru/BN-modified | 5-10 | 850 | 88 | 7 | 150 |

| Fe2P Nanocrystals | 15-25 | 1500 | 90 | 6 | 300 |

| Au Nanoparticles | 60-130 | 2500 | 87 | 8 | 120 |

| Pt2CuNi Alloy | 3-5 | 3200 | 94 | 4 | 250 |

Industrial-Scale Purification and Isolation Protocols

The industrial production of 2-fluorobenzylamine requires sophisticated purification and isolation protocols to achieve the high purity standards demanded by pharmaceutical and chemical applications. These protocols must address the separation of the desired product from unreacted starting materials, byproducts, and catalyst residues.

Distillation-Based Purification

Distillation remains the primary method for industrial-scale purification of 2-fluorobenzylamine. The process typically involves fractional distillation under reduced pressure to minimize thermal decomposition. Research indicates that distillation achieves purity levels of 99.2% with recovery yields of 88% [1].

The distillation process operates under reduced pressure conditions of 5-25 mmHg at temperatures ranging from 80-85°C [1]. The boiling point of 2-fluorobenzylamine under these conditions is approximately 82°C at 25 mmHg [1]. The distillation column design typically incorporates 20-30 theoretical plates to achieve adequate separation efficiency.

The energy consumption for distillation-based purification is approximately 2.5 kWh per kilogram of product, with processing times of 4 hours for typical batch operations [1]. The equipment requirements include jacketed distillation columns, condensers, and vacuum systems, representing moderate capital investment costs.

Crystallization and Recrystallization Techniques

Crystallization methods offer alternative approaches for 2-fluorobenzylamine purification, particularly for applications requiring exceptionally high purity. The process involves the formation of crystalline salts, typically hydrochloride or hydrobromide derivatives, which facilitate purification through selective crystallization.

The crystallization process achieves purity levels of 98.5% with recovery yields of 92% [8]. The process requires careful control of temperature, concentration, and solvent composition to achieve optimal crystal formation. Common solvents include ethanol, methanol, and acetonitrile, with cooling rates of 1°C per hour to ensure uniform crystal growth.

The energy consumption for crystallization-based purification is approximately 1.8 kWh per kilogram of product, with processing times of 8 hours [8]. The equipment requirements include crystallization vessels, filtration systems, and drying equipment, representing relatively low capital investment costs.

Chromatographic Separation Methods

High-performance liquid chromatography and preparative chromatography techniques provide the highest purity levels for 2-fluorobenzylamine, achieving purity levels of 99.8% with recovery yields of 78% [9]. These methods are particularly valuable for research applications and high-value pharmaceutical intermediates.

The chromatographic process utilizes silica gel or reversed-phase columns with mobile phases consisting of hexane-ethyl acetate or water-acetonitrile systems [9]. The separation is based on differential adsorption properties of the target compound and impurities. The process requires careful optimization of column parameters, flow rates, and gradient conditions.

The energy consumption for chromatographic purification is approximately 4.2 kWh per kilogram of product, with processing times of 6 hours [9]. The equipment requirements include high-pressure pumps, detection systems, and fraction collectors, representing high capital investment costs.

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Energy Consumption (kWh/kg) | Processing Time (hours) | Equipment Cost |

|---|---|---|---|---|---|

| Distillation | 99.2 [1] | 88.0 | 2.5 | 4 | Medium |

| Crystallization | 98.5 [8] | 92.0 | 1.8 | 8 | Low |

| Chromatography | 99.8 [9] | 78.0 | 4.2 | 6 | High |

| Extraction | 95.0 | 85.0 | 1.2 | 2 | Low |

| Recrystallization | 99.0 [8] | 90.0 | 2.0 | 12 | Low |

| Sublimation | 97.5 | 80.0 | 3.5 | 6 | High |

Positional Isomer Synthesis Challenges and Solutions

The synthesis of positional isomers of fluorobenzylamine presents unique challenges related to regioselectivity, separation, and purification. The three primary isomers (ortho, meta, and para) exhibit different physical and chemical properties that require specialized approaches for their selective synthesis and isolation.

Ortho-Fluorobenzylamine (2-Fluorobenzylamine) Synthesis

The synthesis of 2-fluorobenzylamine presents moderate challenges due to the proximity of the fluorine substituent to the nitrile group. The ortho-fluorine substituent can influence the electronic properties of the nitrile group, affecting both the reaction rate and selectivity of the reduction process.

Research indicates that ortho-fluorobenzylamine synthesis exhibits yield differentials of approximately 15% compared to the para-isomer [10]. The proximity of the fluorine substituent creates steric hindrance that can impede catalyst access to the nitrile group. Additionally, the electronic effects of the ortho-fluorine can influence the coordination of the nitrile group to the catalyst surface.

The purification challenges for ortho-fluorobenzylamine are moderate, with separation factors of 1.2 relative to other isomers [10]. The boiling point of 175°C provides adequate separation windows for distillation-based purification. The synthesis difficulty is classified as medium, requiring careful optimization of reaction conditions to achieve optimal yields.

Meta-Fluorobenzylamine (3-Fluorobenzylamine) Synthesis

The synthesis of 3-fluorobenzylamine presents the greatest challenges among the three isomers due to the meta-positioning of the fluorine substituent. The meta-fluorine provides minimal electronic stabilization of the nitrile group, resulting in reduced reactivity and selectivity.

Research demonstrates that meta-fluorobenzylamine synthesis exhibits yield differentials of approximately 25% compared to the para-isomer [10]. The meta-positioning creates an electronically neutral environment that does not facilitate nitrile coordination to the catalyst surface. This results in slower reaction rates and increased formation of byproducts.

The purification challenges for meta-fluorobenzylamine are classified as high, with separation factors of 1.8 relative to other isomers [10]. The boiling point of 178°C provides limited separation windows, requiring sophisticated distillation techniques or alternative purification methods. The synthesis difficulty is classified as high, often requiring specialized catalysts or modified reaction conditions.

Para-Fluorobenzylamine (4-Fluorobenzylamine) Synthesis

The synthesis of 4-fluorobenzylamine presents the fewest challenges among the three isomers due to the favorable electronic effects of the para-fluorine substituent. The para-positioning provides optimal electronic properties for nitrile reduction while minimizing steric hindrance.

Research indicates that para-fluorobenzylamine synthesis serves as the benchmark with no yield differential compared to other synthetic targets [10]. The para-fluorine substituent provides electronic activation of the nitrile group through resonance effects, facilitating coordination to the catalyst surface and subsequent reduction.

The purification challenges for para-fluorobenzylamine are classified as low, with separation factors of 1.0 serving as the reference standard [10]. The boiling point of 182°C provides adequate separation windows for conventional distillation techniques. The synthesis difficulty is classified as low, making it the preferred target for industrial production.

Separation and Purification Strategies

The separation of fluorobenzylamine isomers requires specialized techniques due to their similar physical properties. Metal-organic frameworks have shown exceptional promise for isomer separation, with materials such as magnesium-dobdc achieving unprecedented selectivities for fluoroarene mixtures [11].

The separation mechanism involves differential interactions between the fluorobenzylamine isomers and coordinatively unsaturated metal centers within the framework structure [11]. The ortho-isomer exhibits the strongest interaction due to the proximity of the fluorine substituent to the amino group, followed by the meta and para isomers.

Industrial separation protocols typically combine distillation with selective crystallization or chromatographic techniques to achieve the required purity levels. The choice of separation method depends on the specific purity requirements, scale of production, and economic considerations.

| Isomer Position | Synthesis Difficulty | Yield Differential (%) | Purification Challenge | Boiling Point (°C) | Separation Factor |

|---|---|---|---|---|---|

| ortho (2-) | Medium | 15 [10] | Moderate | 175 | 1.2 [10] |

| meta (3-) | High | 25 [10] | High | 178 | 1.8 [10] |

| para (4-) | Low | 0 [10] | Low | 182 | 1.0 [10] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive